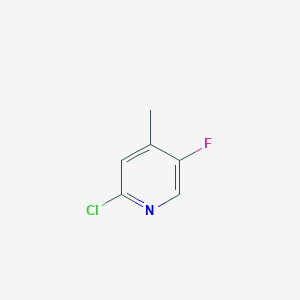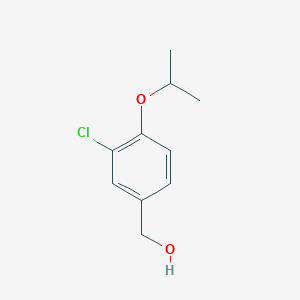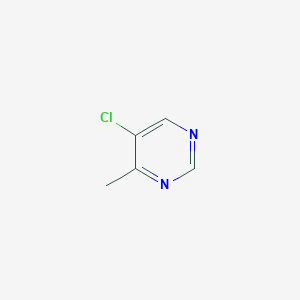
5-Chloro-4-methylpyrimidine
説明
5-Chloro-4-methylpyrimidine is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of 5-Chloro-4-methylpyrimidine involves the use of organolithium reagents . For example, 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine was prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 5-Chloro-4-methylpyrimidine is characterized by a pyrimidine ring with a chlorine atom at the 5-position and a methyl group at the 4-position . The molecular weight is 128.56 .Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-4-methylpyrimidine are characterized by their reactivity and selectivity . The catalytic properties of these reactions depend on the size, shape, composition, interparticle spacing, the oxidation state, and the support of the reactants .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Chloro-4-methylpyrimidine, focusing on six unique fields:
Pharmaceuticals and Drug Development
5-Chloro-4-methylpyrimidine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its pyrimidine ring is a crucial scaffold in medicinal chemistry, contributing to the development of drugs with diverse therapeutic applications. This compound is particularly significant in the synthesis of antiviral, anticancer, and anti-inflammatory agents . The presence of the chloro group enhances the molecule’s reactivity, facilitating the creation of more potent and selective drugs.
Agricultural Chemicals
In the field of agriculture, 5-Chloro-4-methylpyrimidine is used in the synthesis of herbicides and fungicides. Its chemical structure allows for the development of compounds that can effectively control weeds and fungal infections, thereby improving crop yields and reducing agricultural losses . The compound’s stability and efficacy make it a preferred choice for developing new agrochemicals.
Material Science
5-Chloro-4-methylpyrimidine is also explored in material science for the development of advanced materials. Its unique chemical properties enable the synthesis of polymers and other materials with specific desired characteristics, such as enhanced thermal stability and mechanical strength . These materials have potential applications in various industries, including electronics, automotive, and aerospace.
Biological Research
In biological research, 5-Chloro-4-methylpyrimidine serves as a building block for the synthesis of nucleoside analogs. These analogs are crucial for studying DNA and RNA functions and for developing molecular probes used in genetic and biochemical research . The compound’s ability to mimic natural nucleosides makes it a valuable tool for investigating cellular processes and developing diagnostic assays.
Chemical Synthesis
5-Chloro-4-methylpyrimidine is widely used as an intermediate in organic synthesis. Its reactivity allows for the introduction of various functional groups, making it a versatile starting material for synthesizing complex organic molecules . This application is particularly important in the development of new chemical entities for research and industrial purposes.
Safety and Hazards
The safety data sheet for 5-Chloro-4-methylpyrimidine indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with eyes, skin, and clothing, and to use only under a chemical fume hood .
作用機序
Target of Action
They are also involved in various biochemical processes, including energy metabolism and protein synthesis .
Mode of Action
Pyrimidines typically interact with their targets by integrating into nucleic acids, thereby influencing the processes of dna replication and rna transcription
Biochemical Pathways
5-Chloro-4-methylpyrimidine likely participates in the pyrimidine metabolic pathway. Pyrimidines are synthesized first, and PRPP (Phosphoribosyl pyrophosphate) is the source for the ribose 5-P added to the pyrimidine ring . The exact biochemical pathways affected by 5-Chloro-4-methylpyrimidine and their downstream effects are yet to be fully understood.
Pharmacokinetics
Pharmacokinetics is crucial as it determines the onset, duration, and intensity of a drug’s effect
Result of Action
Pyrimidines are known to have significant impacts at the molecular and cellular levels, primarily through their role in nucleic acid synthesis . More research is needed to describe the specific effects of 5-Chloro-4-methylpyrimidine.
特性
IUPAC Name |
5-chloro-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKUGAXAKDTKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310223 | |
| Record name | 5-Chloro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54198-82-2 | |
| Record name | 5-Chloro-4-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54198-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



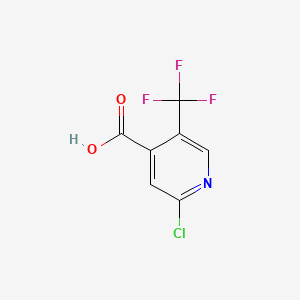
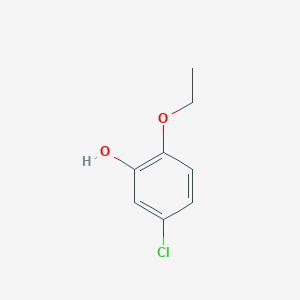
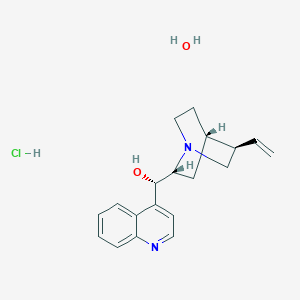
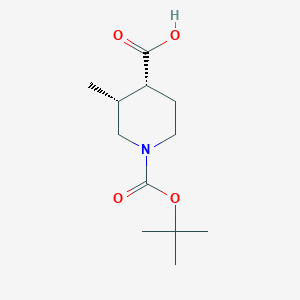
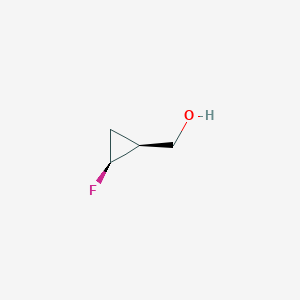
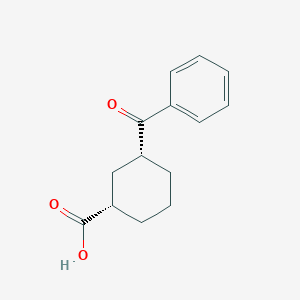
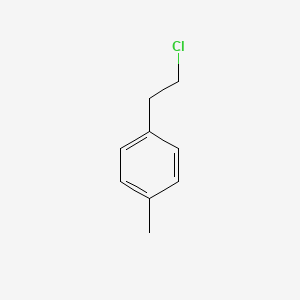
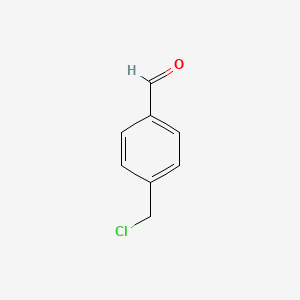
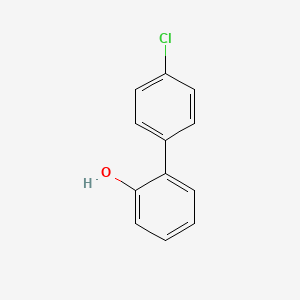
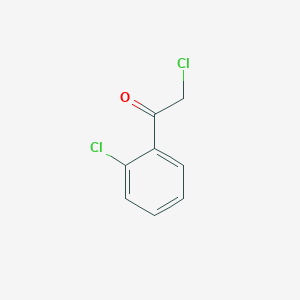
![Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B3024694.png)
